7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-
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Overview
Description
ADR-851 free base is an HT3 receptor antagonist. It works against acute thermal, mechanical and formalin-induced inflammatory pain.
Scientific Research Applications
Antimicrobial Activities
- 5-Bromo-3-amino-2-benzofurancarboxamide has been used in the synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines, which were screened for their antimicrobial activities (Parameshwarappa & Sangapure, 2009).
Antitumor Evaluation
- 7-Benzofurancarboxamide derivatives have been evaluated for antileukemic activity in mice, specifically examining the influence of structural modifications on biological activity (Ramasamy et al., 1990).
Synthesis of CCR5 Antagonist
- Derivatives of 7-benzofurancarboxamide have been used in the synthesis of orally active CCR5 antagonists, highlighting its potential in treating conditions such as HIV (Ikemoto et al., 2005).
Intermediate in Enterokinetic Agent Synthesis
- This compound is an intermediate in the synthesis of the enterokinetic agent R108512, demonstrating its utility in drug development (Willemsens et al., 2004).
Antiproliferative and Antiviral Activity
- Studies have investigated its use in synthesizing compounds with antiproliferative and antiviral activity, such as against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Metabolism and Disposition Studies
- It's used in the study of the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting its role in pharmacokinetic research (Renzulli et al., 2011).
Synthesis of Novel Antiviral Agents
- Its derivatives have been synthesized and evaluated for antiviral activity against viruses like HIV-1, showcasing its relevance in antiviral drug development (Migawa et al., 2005).
Neuroleptic Activity
- Benzamides of 7-benzofurancarboxamide have been synthesized as potential neuroleptics, indicating its application in neuropsychiatric disorder treatment (Iwanami et al., 1981).
Properties
CAS No. |
138559-56-5 |
---|---|
Molecular Formula |
C14H18ClN3O2 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-10(13-9(12(11)16)3-5-20-13)14(19)18-7-8-2-1-4-17-8/h6,8,17H,1-5,7,16H2,(H,18,19)/t8-/m0/s1 |
InChI Key |
MPECLPSCJHXWNO-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADR-851 free base; ADR 851 free base; ADR851 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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